Cas no 2229530-69-0 (2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine)

2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- 2229530-69-0
- EN300-1945065
-
- インチ: 1S/C7H10F2N2O/c1-5-2-6(12-11-5)3-7(8,9)4-10/h2H,3-4,10H2,1H3
- InChIKey: SWJKRZKJFLDBOK-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1=CC(C)=NO1)F
計算された属性
- せいみつぶんしりょう: 176.07611927g/mol
- どういたいしつりょう: 176.07611927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52Ų
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945065-10.0g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 10g |
$7250.0 | 2023-06-03 | ||
Enamine | EN300-1945065-0.1g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 0.1g |
$1484.0 | 2023-09-17 | ||
Enamine | EN300-1945065-1.0g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 1g |
$1686.0 | 2023-06-03 | ||
Enamine | EN300-1945065-0.25g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 0.25g |
$1551.0 | 2023-09-17 | ||
Enamine | EN300-1945065-2.5g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 2.5g |
$3304.0 | 2023-09-17 | ||
Enamine | EN300-1945065-10g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 10g |
$7250.0 | 2023-09-17 | ||
Enamine | EN300-1945065-1g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 1g |
$1686.0 | 2023-09-17 | ||
Enamine | EN300-1945065-5g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 5g |
$4890.0 | 2023-09-17 | ||
Enamine | EN300-1945065-5.0g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 5g |
$4890.0 | 2023-06-03 | ||
Enamine | EN300-1945065-0.05g |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
2229530-69-0 | 0.05g |
$1417.0 | 2023-09-17 |
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229530-69-0 and Product Name: 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine (CAS No. 2229530-69-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, including a difluoro substituent and an oxazole ring, exhibits promising potential in various biochemical applications. The presence of these functional groups not only enhances its chemical reactivity but also opens up diverse possibilities for its integration into complex molecular architectures.
The difluoro moiety in the molecular structure of this compound introduces electron-withdrawing effects, which can modulate the electronic properties of adjacent functional groups. This feature is particularly valuable in medicinal chemistry, where precise control over electronic distributions is often critical for achieving desired pharmacological outcomes. Additionally, the oxazole ring, a heterocyclic structure known for its stability and biological relevance, contributes to the compound's versatility in drug design.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds as pharmacophores. The oxazole scaffold, in particular, has been extensively studied due to its presence in numerous bioactive molecules. Compounds containing oxazole rings have demonstrated efficacy in treating a wide range of diseases, including infectious disorders and inflammatory conditions. The incorporation of such motifs into new chemical entities often leads to enhanced binding affinity and improved therapeutic profiles.
The methyl group attached to the oxazole ring in this compound further diversifies its chemical properties. Methyl-substituted heterocycles often exhibit altered reactivity compared to their unsubstituted counterparts, making them attractive for fine-tuning biological activities. This modification can influence both the metabolic stability and the pharmacokinetic behavior of the molecule, which are crucial factors in drug development.
One of the most compelling aspects of 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential as a building block for more complex drug candidates. The combination of a difluoro group and an oxazole ring provides a versatile platform for structural modifications. Researchers have leveraged similar structural motifs to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes that play roles in cancer metabolism and inflammation.
Recent advancements in computational chemistry have enabled more efficient screening processes for identifying promising drug-like molecules. Virtual screening techniques have been employed to evaluate the binding interactions of this compound with various biological targets. These studies have revealed that it can interact with proteins involved in signal transduction and metabolic regulation, suggesting potential therapeutic applications.
The synthesis of 2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the difluoro group typically necessitates specialized fluorinating agents and conditions to achieve regioselectivity. Similarly, the formation of the oxazole ring requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency and precision.
In conclusion,2,2-difluoro-3-(3-methyl-1,2-oxazol-5-yloxy)propananamine (CAS No. 2229530 -69 -0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. The interplay between the difluoro, methyl, and oxazole substituents offers a rich foundation for developing novel therapeutic agents. As research continues to uncover new biochemical pathways and targets,this compound holds promise as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs.
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